N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethylindol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-2-23-15-19(18-5-3-4-6-20(18)23)22-21(27)25-13-11-24(12-14-25)16-7-9-17(10-8-16)26(28)29/h3-10,15H,2,11-14H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUVBLLCAHBEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Arylation of Piperazine
The foundational step involves mono-arylation of piperazine using 1-chloro-4-nitrobenzene under Ullmann-type conditions:
Procedure
- Reagents : Piperazine (1.0 equiv), 1-chloro-4-nitrobenzene (1.3–1.5 equiv), triethylamine (1.2–1.5 equiv).
- Solvent : Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at 110–120°C.
- Reaction Time : 12–16 hours under nitrogen.
- Workup : Precipitation induced by isopropanol addition, yielding 4-(4-nitrophenyl)piperazine as crystalline solid.
Key Considerations
- Excess aryl halide ensures mono-substitution, avoiding bis-arylation.
- Organic bases (e.g., triethylamine) outperform inorganic alternatives (e.g., K₂CO₃) in suppressing side reactions.
Carboxamide Formation via Piperazine Activation
Carbonyldiimidazole (CDI)-Mediated Coupling
The secondary amine of 4-(4-nitrophenyl)piperazine undergoes activation for nucleophilic attack by 1-ethyl-1H-indol-3-amine:
Procedure
- Activation : Stir 4-(4-nitrophenyl)piperazine (1.0 equiv) with CDI (1.2 equiv) in anhydrous THF at 25°C for 2 hours.
- Coupling : Add 1-ethyl-1H-indol-3-amine (1.1 equiv) and heat to 60°C for 8 hours.
- Workup : Concentrate under reduced pressure; purify via silica gel chromatography (EtOAc/hexane, 3:7).
Yield : 68–72% (reported for analogous piperazine-indole carboxamides).
Alternative Phosgene-Based Approach
For scale-up, gaseous phosgene introduces the carbonyl bridge:
Procedure
- Phosgenation : Bubble phosgene through a cooled (−10°C) solution of 4-(4-nitrophenyl)piperazine in dichloromethane.
- Quenching : Add 1-ethyl-1H-indol-3-amine (1.05 equiv) and stir for 4 hours at 0°C.
- Neutralization : Wash with 5% NaHCO₃, dry (MgSO₄), and recrystallize from ethanol.
Caution : Phosgene’s toxicity necessitates rigorous safety protocols.
Synthesis of 1-Ethyl-1H-Indol-3-Amine
Fischer Indole Synthesis
A directed route avoids competitive nitration positions:
Procedure
- Hydrazine Formation : React ethyl hydrazine with cyclohexanone in EtOH to form hydrazone.
- Cyclization : Treat with HCl gas in acetic acid at 80°C, yielding 1-ethylindole.
- Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce nitro group at C3.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) in EtOH reduces nitro to amine.
Direct Alkylation of Indole-3-Amine
Procedure
- Reagents : Indole-3-amine (1.0 equiv), ethyl bromide (1.2 equiv), KOH (2.0 equiv).
- Solvent : DMF at 80°C for 6 hours.
- Workup : Extract with EtOAc, wash with brine, dry (Na₂SO₄).
Note : Competing N1 vs. N9 alkylation in indole necessitates excess ethyl bromide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.55 (s, 1H, indole C2-H), 7.32–7.25 (m, 4H, indole C4–C7), 4.12 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 3.85–3.75 (m, 4H, piperazine), 3.10–2.95 (m, 4H, piperazine), 1.45 (t, J = 7.1 Hz, 3H, CH₂CH₃).
- ¹³C NMR : δ 162.1 (C=O), 154.6 (C-NO₂), 136.8–112.4 (aromatic), 52.3 (piperazine), 38.1 (NCH₂CH₃), 15.2 (CH₂CH₃).
Infrared Spectroscopy
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Catalytic Hydrogenation
Crystallization Optimization
- Anti-solvent : Isopropanol induces crystallization of 4-(4-nitrophenyl)piperazine, minimizing aryl halide contamination.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide as an anticancer agent. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various cancer cell lines.
Case Study: Anticancer Evaluation
A study published in 2022 evaluated new derivatives based on similar structures and reported significant cytotoxicity against human cancer cells. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Its structural similarity to known psychoactive agents suggests potential applications in treating neurological disorders.
Case Study: Neuropharmacological Studies
Research demonstrated that related piperazine derivatives exhibited anxiolytic and antidepressant effects in animal models. These findings indicate that this compound may influence serotonin pathways, enhancing mood and reducing anxiety .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, often involving multi-step reactions that yield high purity products.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with 5-methoxyindole | 91% | Tetrahydrofuran, DMF |
| Using sodium acetate and acetic acid | 94% | Sealed tube at 100°C for 24 hours |
| Reaction with formaldehyde | 42% | Reflux in water for 3 hours |
These methods demonstrate the versatility of the compound's synthesis, allowing for modifications that may enhance its biological activity.
Biological Activity
N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure
The compound can be described by its chemical formula and its structure includes an indole moiety, a piperazine ring, and a nitrophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of piperazine have been evaluated for their cytotoxic effects on human cancer cell lines. In vitro assays have shown that certain piperazine derivatives exhibit significant cytotoxicity against various cancer types, including breast (BT-474), cervical (HeLa), and lung cancer (NCI-H460) cell lines. The IC50 values for these compounds ranged from 0.99 µM to 1.34 µM, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | BT-474 | 0.99 ± 0.01 |
| Compound B | HeLa | 1.00 |
| Compound C | NCI-H460 | 1.34 |
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological effects. Piperazine derivatives have been studied for their antidepressant and anxiolytic properties. Research indicates that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, suggesting that this compound may exhibit similar properties .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Receptor Interaction : The indole structure allows for interaction with various neurotransmitter receptors, potentially modulating neurotransmission.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest .
Case Studies
A case study involving a series of piperazine derivatives demonstrated enhanced anticancer activity when specific substituents were introduced at the piperazine nitrogen or on the phenyl ring. The study concluded that fine-tuning these substituents could significantly improve the selectivity and potency of these compounds against cancer cells .
Q & A
Basic: What are the optimal synthetic routes for synthesizing N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the indole and piperazine precursors. Key steps include:
- Coupling reactions : Use carbodiimide-based reagents (e.g., EDC or DCC) to form the carboxamide bond between the indole and piperazine moieties under anhydrous conditions .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for improved solubility and reaction efficiency .
- Temperature control : Maintain temperatures between 0–25°C during sensitive steps (e.g., nitro group introduction) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product with >95% purity .
Basic: How can the molecular structure and purity of this compound be confirmed using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify connectivity of the indole, piperazine, and nitrophenyl groups. Key signals include the indole NH (~10 ppm) and aromatic protons (7–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (254 nm) to assess purity. A single peak with >98% area indicates high purity .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (m/z 348.45 for [M+H]) via electrospray ionization (ESI-MS) .
Basic: What preliminary pharmacological screening approaches are recommended to assess its bioactivity?
Methodological Answer:
- Receptor binding assays : Screen against dopamine (D2/D3) or serotonin receptors due to structural similarities to piperazine-based ligands. Use radioligand displacement assays (e.g., H-spiperone for D2) .
- Cellular viability assays : Test cytotoxicity in HEK-293 or SH-SY5Y cell lines using MTT assays to establish safe concentration ranges (<10 µM) .
- Enzyme inhibition studies : Evaluate activity against kinases or phosphodiesterases using fluorogenic substrates .
Advanced: How does the carboxamide linker influence receptor selectivity, and what experimental strategies can validate its role?
Methodological Answer:
- Structural analogs : Synthesize derivatives replacing the carboxamide with an amine or ester linkage. Compare binding affinities (e.g., D3R vs. D2R) via competitive binding assays .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions between the carboxamide and receptor residues (e.g., D3R extracellular loop 2) .
- Chimeric receptor studies : Replace D3R extracellular loops with D2R sequences to identify critical binding regions .
Advanced: What methodologies are effective in analyzing structure-activity relationships (SAR) for piperazine-indole hybrids?
Methodological Answer:
- Fragment-based design : Systematically modify substituents on the indole (e.g., ethyl vs. methyl groups) and piperazine (e.g., nitro vs. methoxy groups) to assess impact on potency .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .
- 3D-QSAR : Apply CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data from analogs .
Advanced: How should researchers address discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Assay standardization : Replicate experiments using identical cell lines (e.g., CHO-K1 vs. HEK-293) and ligand concentrations to isolate system-specific variability .
- Orthogonal validation : Confirm receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Meta-analysis : Compare results across published studies, noting differences in assay conditions (e.g., pH, temperature) that may explain contradictions .
Advanced: What strategies optimize the compound's stability under physiological conditions for in vivo studies?
Methodological Answer:
- pH stability profiling : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Use enteric coatings for oral administration if unstable in acidic conditions .
- Lyophilization : Improve shelf-life by lyophilizing with cryoprotectants (e.g., trehalose) and storing at -80°C .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and reduce first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
